(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride
Overview
Description
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a fluorophenyl group and an amine group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Bromination: : The starting material, 4-fluorophenylpyridine, undergoes bromination to introduce a bromo group at the 3-position of the pyridine ring.
Amination: : The brominated compound is then subjected to amination to replace the bromo group with an amine group, forming the desired product.
Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of secondary amines.
Substitution: : Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(6-(4-Fluorophenyl)pyridin-3-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as:
(4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride
2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)methanamine dihydrochloride
These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-11-4-2-10(3-5-11)12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKHNWOSBTSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CN)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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